molecular formula C16H19FN8O B6452943 2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548983-32-8

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6452943
CAS No.: 2548983-32-8
M. Wt: 358.37 g/mol
InChI Key: HAIDBQRDOCGWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C16H19FN8O and its molecular weight is 358.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.16658542 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation . Additionally, the compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, the compound has demonstrated significant cytotoxic activity . This activity is attributed to its ability to induce apoptosis and alter cell cycle progression . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby arresting the cell cycle and inducing apoptosis . Additionally, the compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy .

Properties

IUPAC Name

2-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8O/c1-9-12(17)15(26)22-16(19-9)25-6-4-24(5-7-25)14-11-8-18-23(3)13(11)20-10(2)21-14/h8H,4-7H2,1-3H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIDBQRDOCGWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.